![molecular formula C9H10N2O2 B1297684 5,6-Dimethoxybenzimidazole CAS No. 72721-02-9](/img/structure/B1297684.png)
5,6-Dimethoxybenzimidazole
Übersicht
Beschreibung
5,6-Dimethoxybenzimidazole is an organic compound that contains a benzene ring fused to an imidazole ring .
Synthesis Analysis
5,6-Dimethoxybenzimidazole is synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . In a study, 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine were added to 5,6-dimethylbenzimidazole and symmetrically-connected N-heterocyclic carbenes (NHC) were synthesized. Then, the NHC precursor compounds were reacted with PdCl2 and Pd (II)-NHC complexes were obtained .Molecular Structure Analysis
The molecular formula of 5,6-Dimethoxybenzimidazole is C9H10N2O2 . It consists of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactivity of 5,6-Dimethoxybenzimidazole is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions .Physical And Chemical Properties Analysis
5,6-Dimethoxybenzimidazole has a molecular weight of 178.19 g/mol .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Activity
Research has demonstrated the synthesis and evaluation of compounds related to benzimidazole, highlighting their potential cytotoxic effects against cancer cell lines. For instance, derivatives of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid have been identified as inhibitors of the protein kinase fibroblast growth factor receptor 1 (FGFR1), a target for anticancer drug development, with one compound showing an inhibitory concentration (IC50) value of 150 nM in vitro (Volynets et al., 2019)[https://consensus.app/papers/identification-protein-kinase-growth-factor-receptor-volynets/3a9458739a475b88b84fecb6ebbea797/?utm_source=chatgpt]. Similarly, novel head-to-head bisbenzimidazole compounds have been synthesized and shown to bind in the A/T minor groove region of B-DNA duplexes, exhibiting potent growth inhibition across an ovarian carcinoma cell line panel (Mann et al., 2001)[https://consensus.app/papers/class-symmetric-bisbenzimidazolebased-groovebinding-mann/002755161a95551486527256e8bd6f6f/?utm_source=chatgpt].
Biofilm Inhibition
A non-bactericidal approach to inhibiting biofilm formation in Pseudomonas aeruginosa was developed using 5,6-dimethyl-2-aminobenzimidazole (DMABI). This compound was encapsulated in thin films of a biocompatible polymer and released to inhibit biofilm formation by up to 75-90% on surfaces, demonstrating a novel method for biofilm prevention without promoting bacterial resistance (Broderick et al., 2013)[https://consensus.app/papers/surface‐mediated-release-small‐molecule-modulator-broderick/d2283d60c1ea5b158e53e6226052a5b9/?utm_source=chatgpt].
Antimicrobial and Antiprotozoal Activity
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antiprotozoal, and antifungal activities. Some derivatives showed remarkable activity against nosocomial strains and gram-positive and gram-negative bacteria, with certain compounds exhibiting potent antiprotozoal activity (Kazimierczuk et al., 2002)[https://consensus.app/papers/synthesis-antiprotozoal-activity-nitro-kazimierczuk/f3444eaa67c75172b19f7974adfdb349/?utm_source=chatgpt].
DNA/RNA Binding and Biological Activity
Benzimidazole-based systems, including those involving 5,6-dimethoxybenzimidazole, have shown significant interaction with DNA and interference with DNA-associated processes, indicating their relevance in developing drugs targeting DNA and its processes (Bhattacharya & Chaudhuri, 2008)[https://consensus.app/papers/implications-benzimidazole-derivatives-drugs-designed-bhattacharya/a84230b283e653e1b1384974b06766d2/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
The primary target of 5,6-Dimethoxybenzimidazole is the cobalt atom in Vitamin B12 . It serves as a ligand for the cobalt atom, playing a crucial role in the function of Vitamin B12 . The compound is also targeted by the enzyme 5,6-dimethylbenzimidazole synthase .
Mode of Action
5,6-Dimethoxybenzimidazole interacts with its targets through its unique chemical structure, which includes a benzene ring fused to an imidazole ring . This structure allows it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .
Biochemical Pathways
5,6-Dimethoxybenzimidazole is part of the biosynthetic pathway to cobalamin (Vitamin B12) in bacteria . The C-2 of 5,6-dimethylbenzimidazole is derived from C-1’ of the ribityl group of FMNH2 and 2-H from the ribityl 1’-pro-S hydrogen . This pathway is crucial for the synthesis of Vitamin B12, which plays a key role in the normal functioning of the brain and nervous system, and the formation of blood.
Result of Action
The molecular and cellular effects of 5,6-Dimethoxybenzimidazole’s action are primarily related to its role in the biosynthesis of Vitamin B12 . By serving as a ligand for the cobalt atom in Vitamin B12, it contributes to the vitamin’s role in maintaining healthy brain function and blood formation .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUHKQHOSMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345024 | |
Record name | 5,6-Dimethoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxybenzimidazole | |
CAS RN |
72721-02-9 | |
Record name | 5,6-Dimethoxybenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,6-Dimethoxybenzimidazole interact with its target to exert its inhibitory effect on gastric acid secretion?
A1: While the provided research papers do not explicitly detail the mechanism of action for all 5,6-Dimethoxybenzimidazole derivatives, they primarily focus on their activity as H+, K+-ATPase inhibitors. [, ] H+, K+-ATPase, also known as the proton pump, is the enzyme responsible for the final step of gastric acid secretion in the stomach. By inhibiting this enzyme, compounds like 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole (S 3337) can effectively reduce gastric acid production. [] Further research is needed to fully elucidate the specific binding interactions and downstream effects of various 5,6-Dimethoxybenzimidazole derivatives on H+, K+-ATPase.
Q2: What is the structure-activity relationship (SAR) observed for 5,6-Dimethoxybenzimidazole derivatives in the context of gastric acid inhibition?
A2: The research highlights that substitutions on the benzimidazole ring, particularly at the 2-position, significantly influence the inhibitory potency against H+, K+-ATPase. [, ] For instance, introducing a 2-(2-ethylaminobenzylsulfinyl) group, as seen in S 3337, led to potent inhibition of gastric acid secretion in pylorus-ligated rats. [] This suggests that the presence of specific substituents at this position is crucial for interacting with the target enzyme and may influence the compound's overall pharmacokinetic properties. Further studies exploring various substitutions on the 5,6-Dimethoxybenzimidazole scaffold could help establish a more detailed SAR profile and guide the development of more potent and selective gastric acid inhibitors.
Q3: How does the efficacy of 5,6-Dimethoxybenzimidazole derivatives as gastric acid inhibitors compare to established drugs like omeprazole?
A3: The research directly compares the in vivo efficacy of 2-(5-methyl-2-picolylsulfinyl)-1H-thieno[3.4-d]imidazole (S 1924), a close analogue of 5,6-Dimethoxybenzimidazole, with omeprazole. In models like stomach-lumen-perfused rats and Heidenhain pouch dogs, S 1924 demonstrated similar efficacy to omeprazole in suppressing gastric acid secretion. [] Interestingly, while S 3337 was effective in pylorus-ligated rats, it showed reduced efficacy in the other models, highlighting the importance of comprehensive in vivo evaluation. [] These findings suggest that certain 5,6-Dimethoxybenzimidazole derivatives hold promise as potential alternatives to existing proton pump inhibitors like omeprazole, warranting further investigation into their clinical potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.